Product packaging for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine(Cat. No.:CAS No. 420102-86-9)

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Cat. No.: B2532103
CAS No.: 420102-86-9
M. Wt: 259.15
InChI Key: ZGYKWDAYSHDBDW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. bohrium.comnih.gov Its unique chemical properties and ability to interact with various biological targets have established it as a privileged scaffold in drug discovery. researchgate.netglobalresearchonline.net Thiazole derivatives are integral components of numerous clinically approved drugs, demonstrating their therapeutic value across a wide range of diseases. bohrium.comnih.gov Notable examples include the antiretroviral drug Ritonavir, the anti-cancer agents Dasatinib and Dabrafenib, and the antibiotic Sulfathiazole. bohrium.comnih.gov

The aromatic nature of the thiazole ring allows it to engage in various interactions with biological macromolecules, while its multiple substitution points offer vast possibilities for chemical modification to optimize pharmacological profiles. nih.gov Researchers have successfully developed thiazole-containing compounds with a diverse array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant properties. nih.govjetir.orgresearchgate.net The structural versatility of the thiazole nucleus continues to make it a focal point for the design of novel therapeutic agents, particularly in addressing the challenge of increasing drug resistance. bohrium.comresearchgate.net

Overview of the Chemical and Pharmacological Relevance of Thiazol-2-ylamines

Within the broad family of thiazole derivatives, the thiazol-2-ylamine moiety is of particular importance. This structural motif serves as a crucial building block for the synthesis of a multitude of pharmacologically active compounds. nanobioletters.comnih.gov The presence of the amino group at the 2-position of the thiazole ring provides a key site for further chemical elaboration, enabling the creation of extensive libraries of derivatives for biological screening. nih.gov

The pharmacological relevance of thiazol-2-ylamines is well-documented, with research highlighting their potential as antimicrobial and anticancer agents. nanobioletters.com The ability to modify the substituents on both the thiazole ring and the amino group allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its biological activity. nanobioletters.com The investigation of various substituted thiazol-2-ylamines has led to the identification of potent molecules with significant therapeutic potential, underscoring the importance of this scaffold in contemporary drug discovery efforts. nih.gov

Historical Context and Current Trends in Benzyl-Substituted Thiazol-2-ylamine Research

The incorporation of a benzyl (B1604629) group onto the thiazole-2-ylamine scaffold has been a productive strategy in medicinal chemistry. Historically, research has focused on synthesizing and evaluating various benzyl-substituted derivatives to explore structure-activity relationships (SAR). These studies aim to understand how different substituents on the benzyl ring and the thiazole core affect the compound's biological efficacy. researchgate.net

Rationale for Investigating 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

The specific investigation of this compound is driven by a rational drug design approach that combines a proven pharmacophore with substituents known to enhance biological activity. The thiazol-2-ylamine core provides a foundation with established pharmacological potential. nanobioletters.comnih.gov The addition of a benzyl group at the 5-position is a common strategy to introduce a lipophilic moiety that can interact with hydrophobic pockets in biological targets.

The choice of a 3,4-dichloro substitution pattern on the benzyl ring is particularly deliberate. Halogen atoms, especially chlorine, are known to modulate a molecule's electronic properties and lipophilicity. This can lead to improved membrane permeability and stronger binding interactions with target enzymes or receptors. The presence of two chlorine atoms in a specific orientation can enhance metabolic stability and potency compared to non-halogenated or mono-halogenated analogues. Therefore, the rationale for studying this compound is based on the hypothesis that the combination of the thiazol-2-ylamine scaffold with the 3,4-dichlorobenzyl moiety will result in a compound with significant and potentially novel therapeutic properties, particularly in areas like oncology and infectious diseases.

Compound Data

The following tables provide key data for the subject compound and related analogues.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 420102-86-9
Molecular Formula C₁₀H₈Cl₂N₂S
Molecular Weight 259.15 g/mol
Canonical SMILES C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl
InChI Key ZGYKWDAYSHDBDW-UHFFFAOYSA-N

Data sourced from Guidechem. guidechem.com

Table 2: Structural Comparison of Related Benzyl-Thiazol-2-ylamine Derivatives

Compound NameBenzyl SubstituentKey Structural Features
This compound 3,4-DichloroDichloro substitution pattern known to enhance lipophilicity.
5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine 2,3-DichloroIsomeric dichloro substitution, potentially altering binding orientation.
5-(3-Chlorobenzyl)-thiazol-2-ylamine 3-ChloroMono-chloro substitution, offering a comparison for the effect of the second halogen. cymitquimica.com
5-benzyl-1,3-thiazol-2-amine UnsubstitutedThe parent benzyl compound, serving as a baseline for SAR studies. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2S B2532103 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine CAS No. 420102-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYKWDAYSHDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3,4 Dichloro Benzyl Thiazol 2 Ylamine and Analogues

Conventional Synthetic Routes to 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole scaffold is a fundamental structural unit in a multitude of biologically active compounds. researchgate.netglobalresearchonline.net Consequently, numerous synthetic methods have been developed for its construction. Among the most classical and widely employed is the Hantzsch thiazole (B1198619) synthesis . chemicalbook.comnih.gov First reported in 1887, this method typically involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. chemicalbook.comnih.gov The versatility of the Hantzsch synthesis allows for the preparation of structurally diverse 2-aminothiazoles with various substituents by modifying the starting materials. derpharmachemica.com The reaction can be performed under conventional heating or enhanced using microwave irradiation, which can reduce reaction times and improve yields. nih.gov Various catalysts, including silica-supported tungstosilicic acid, have been employed to facilitate this one-pot condensation. nih.gov

Another established method is the Cook-Heilbron thiazole synthesis , which leads to the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. chemicalbook.comwikipedia.org This reaction proceeds under mild conditions and was one of the first methods to provide significant yields for this class of compounds. wikipedia.org Other strategies include the direct combination of carbonyl compounds and thiourea using a condensing agent like bromine, or the cyclization of intermediates derived from propargyl bromides and thioureas. chemicalbook.comorganic-chemistry.org

Table 1: Comparison of Conventional 2-Aminothiazole Synthetic Routes
Synthetic MethodKey ReactantsTypical ProductKey Features
Hantzsch Synthesisα-Haloketone + Thiourea/Thioamide2-Amino-4/5-substituted-thiazoleHighly versatile; widely used; can be catalyzed or microwave-assisted. derpharmachemica.comnih.govnih.gov
Cook-Heilbron Synthesisα-Aminonitrile + Carbon Disulfide (or similar)5-Amino-2-mercapto-thiazoleForms 5-aminothiazoles under mild conditions. wikipedia.orgexpertsmind.com
Domino Alkylation-CyclizationPropargyl Bromide + Thiourea2-AminothiazoleMicrowave irradiation leads to high yields in short reaction times. organic-chemistry.org

Targeted Synthesis Strategies for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

The specific synthesis of this compound requires a strategy that precisely installs the 3,4-dichlorobenzyl group at the C5 position of the thiazole ring. A documented approach involves a multi-step protocol that begins with the formation of an aryl-chloropropanal intermediate. This is achieved through a Meerwein reaction, utilizing diazonium salts and acrolein. This intermediate contains the necessary carbon framework and the dichlorophenyl moiety. The synthesis is completed by the cyclization of this aryl-chloropropanal intermediate with thiourea, which constructs the 2-aminothiazole ring and yields the final target compound, this compound.

Regioselective Synthesis Approaches for 5-Substituted Thiazol-2-ylamines

Achieving regioselectivity, particularly for substitution at the C5 position, is a key challenge in thiazole synthesis. The substitution pattern of the final product from a Hantzsch synthesis is directly determined by the structure of the starting α-haloketone. To obtain a 5-substituted-2-aminothiazole, the corresponding α-haloketone must bear the substituent on the γ-carbon (C3) relative to the carbonyl group.

More advanced methods have been developed to ensure specific C5 functionalization. One such approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide, which yields 5-arylthiazoles. organic-chemistry.org Another powerful technique for regioselective functionalization involves the use of organometallic reagents. For instance, successive metalations of a thiazole scaffold using reagents like TMPMgCl·LiCl can be used to introduce substituents at specific positions, providing a general method for creating 2,4,5-trisubstituted thiazoles. researchgate.net Furthermore, novel metallotropic rearrangements have been shown to provide efficient access to 5-substituted thiazoles. mdpi.com These modern methods offer greater control over the final structure compared to traditional one-pot condensations.

Derivatization and Structural Modification Strategies for this compound

Structural modifications of the parent compound are essential for exploring structure-activity relationships (SAR) and optimizing properties. These modifications can be targeted at three main regions of the molecule: the thiazole ring, the dichlorobenzyl moiety, and the exocyclic amine group.

The thiazole ring itself can be further functionalized, most commonly at the C4 position. For example, the introduction of a methyl group at this position results in the analogue 5-(3,4-dichlorobenzyl)-4-methyl-thiazol-2-amine. This modification adds steric bulk adjacent to the benzyl (B1604629) group, which can influence how the molecule interacts with biological targets. The reactivity of the C4 and C5 positions is influenced by the substituents already present on the ring, with the IUPAC numbering scheme assigning position 1 to sulfur and 3 to nitrogen. ijnrd.org

The electronic and steric properties of the compound can be modulated by altering the substitution pattern on the benzyl ring. Analogues with different chlorine substitution patterns, such as 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine, have been synthesized to investigate the impact of the chlorine atoms' positions. Further variations can include changing the number of chlorine atoms, replacing them with other halogens like fluorine, or introducing electron-donating groups such as methoxy (B1213986) or electron-withdrawing groups like nitro. ijnrd.orgnih.gov These modifications can significantly affect the molecule's lipophilicity and binding affinity to molecular targets.

The exocyclic amino group at the C2 position is a highly reactive functional handle suitable for a wide range of chemical modifications. researchgate.netfrontiersin.org A common derivatization is N-acylation, where the amine is reacted with acid chlorides or carboxylic acids to form amide derivatives. nih.govmdpi.comnih.gov This transformation can improve pharmacokinetic properties, such as membrane permeability. Other modifications include reacting the amine with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. mdpi.com These derivatizations allow for the introduction of diverse functional groups, enabling a broad exploration of the chemical space around the core molecule. nih.govnih.gov

Table 2: Examples of Derivatization Strategies
Modification SiteReaction TypeReagent ExampleResulting Functional Group/Analogue
Thiazole Ring (C4)Alkylation-4-Methyl-thiazole analogue.
Dichlorobenzyl MoietyIsomeric Substitution-2,3-Dichlorobenzyl analogue.
Amine Group (C2)N-AcylationAcyl Chlorides (e.g., Benzoyl Chloride)N-Acyl amide derivative. nih.govmdpi.com
Amine Group (C2)Urea FormationIsocyanates (e.g., Phenyl Isocyanate)N-Substituted urea derivative. mdpi.com

Modern Synthetic Techniques Applicable to Thiazol-2-ylamine Synthesis

The synthesis of the 2-aminothiazole scaffold, a core component of many pharmacologically significant molecules, has evolved from traditional methods like the Hantzsch synthesis to more efficient and environmentally conscious modern techniques. numberanalytics.comwikipedia.orgresearchgate.net These advanced methodologies offer improvements in reaction times, yields, and purity of the final products. petsd.orgrsc.org

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in synthetic chemistry, significantly accelerating reaction rates. rsc.org For the synthesis of 2-aminothiazole derivatives, microwave irradiation provides a rapid, efficient, and clean method, often leading to higher yields in a fraction of the time compared to conventional heating methods. petsd.orgjusst.org The process typically involves the condensation of a substituted ketone with thiourea in the presence of an agent like iodine, completed in minutes under microwave conditions, whereas conventional refluxing can take several hours. jusst.orggoogle.com This green chemistry approach is noted for its straightforward work-up procedures and reduced environmental impact. petsd.org

Catalytic Methods: The use of novel catalysts has refined the synthesis of thiazoles. numberanalytics.com Copper-catalyzed and palladium-catalyzed reactions, for instance, facilitate the formation of the thiazole ring and its subsequent functionalization under mild conditions. researchgate.netorganic-chemistry.org An iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea represents a catalyzed version of the Hantzsch synthesis, enabling the in situ generation of α-iodoketones with only a catalytic amount of iodine. researchgate.net These methods expand the scope of possible substitutions on the thiazole ring.

Multi-Component and One-Pot Reactions: Efficiency in chemical synthesis is greatly enhanced by multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. An efficient three-component synthesis of 4-aryl-2-aminothiazoles involves the reaction of phenyl-thioureas with 2-bromoacetophenones, followed by C-N bonding with benzyl bromides. researchgate.net Chemoenzymatic one-pot multicomponent synthesis has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions, achieving high yields. nih.gov These strategies are highly valued for their atom economy and reduction of intermediate isolation steps.

Flow Chemistry: Continuous flow synthesis offers a safe and efficient alternative for preparing heterocyclic compounds. nih.gov While direct examples for this compound are not prevalent, the application of flow chemistry to similar heterocyclic systems, such as 1,2,4-thiadiazoles, demonstrates its potential. nih.gov This technique allows for precise control over reaction parameters, safe handling of hazardous reagents, and easier scalability, making it an attractive modern platform for thiazole synthesis. nih.govfigshare.com

The table below summarizes the key features of these modern synthetic techniques.

Synthetic TechniqueKey FeaturesAdvantages
Microwave-Assisted Synthesis Uses microwave irradiation to heat reactions.Rapid reaction times, improved yields, high purity, eco-friendly. petsd.orgrsc.orgjusst.org
Catalytic Methods Employs catalysts (e.g., copper, palladium, iron) to facilitate reactions.Milder reaction conditions, high functional group tolerance, catalytic use of reagents. researchgate.netorganic-chemistry.orgresearchgate.net
Multi-Component Reactions Combines three or more reactants in a single synthetic operation.High atom economy, reduced synthesis time, procedural simplicity. researchgate.netnih.gov
Flow Chemistry Reactions are performed in a continuously flowing stream.Enhanced safety, precise control of reaction conditions, easy scalability. nih.gov

Characterization Methodologies for Synthesized Derivatives

Following the synthesis of this compound and its analogues, a crucial step is the rigorous confirmation of their chemical structure and purity. This process involves a suite of analytical methods that, when used in combination, provide unambiguous evidence for the identity of the synthesized compound.

The structural elucidation of newly synthesized 2-substituted aminothiazoles is systematically achieved through various analytical and spectroscopic techniques. rjptonline.org Elemental analysis is a fundamental method employed to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, which can then be compared against the calculated theoretical values.

Molecular Design and Scaffold Engineering of 5 3,4 Dichloro Benzyl Thiazol 2 Ylamine Derivatives

Principles of Rational Drug Design in Thiazol-2-ylamine Research

Rational drug design for thiazol-2-ylamine derivatives involves a systematic, structure-based approach to optimize their therapeutic potential. A key principle is the detailed exploration of Structure-Activity Relationships (SAR), which seeks to understand how specific chemical modifications influence biological activity. The 2-aminothiazole (B372263) scaffold serves as a versatile template, with modifications at the C2, C4, and C5 positions, as well as on the amino group, profoundly impacting potency and selectivity. nih.govmdpi.com

For analogues related to 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine, the dichlorinated benzyl (B1604629) group at the C5 position is a critical pharmacophoric feature. The halogen substituents significantly influence the compound's lipophilicity and electronic properties, which can enhance binding affinity to biological targets. Research has shown that the nature and position of substituents on the aryl ring are crucial for activity. nih.gov

Molecular modeling and docking studies are integral to the rational design process. These computational techniques predict how a molecule like this compound might bind to the active site of a target protein, such as a kinase or enzyme. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted affinity and to design modifications that enhance interactions with key residues in the binding pocket. For instance, designing derivatives with hydrogen bond donors or acceptors at specific positions can stabilize the ligand-protein complex, leading to improved potency. rsc.org

Another design principle is molecular hybridization, where the 2-aminothiazole scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been successfully used to develop potent anticancer and antimicrobial agents. researchgate.net

Scaffold Hopping and Bioisosteric Replacements for Enhanced Bioactivity

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining the desired biological activity. These techniques are particularly valuable for optimizing lead compounds, overcoming issues with toxicity, or generating new intellectual property. nih.gov

Scaffold Hopping: This strategy involves replacing the central 2-aminothiazole core with a structurally different scaffold that maintains the original spatial arrangement of key functional groups. For example, a switch from an aminothiazole to an aminothiadiazole scaffold has been explored, although in some cases, this led to a loss of potency, highlighting the critical role of the core structure. nih.gov The goal is to identify new molecular frameworks that can mimic the biological activity of the parent compound but possess superior pharmacokinetic profiles.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains similar biological activity. This is a common tactic to fine-tune the properties of a lead compound. In the context of thiazol-2-ylamine derivatives, several bioisosteric replacements can be considered:

Ring Bioisosteres: The thiazole (B1198619) ring itself can be replaced by other five-membered heterocycles like oxazole, imidazole, or pyrazole. For instance, the isosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to increase hydrophilicity and water solubility, which can be advantageous for drug development, while also improving antimycobacterial activity in certain series.

The following table summarizes a comparative study of bioisosteric replacement on a thiazole scaffold, highlighting changes in antimicrobial activity.

Compound SeriesCore ScaffoldModificationResulting Bioactivity (MIC µg/mL)
Thiazolyl-thiourea2-AminothiazoleAddition of 3,4-dichlorophenyl isothiocyanate4 - 16 (vs. S. aureus)
Acylated aminothiazole2-AminothiazoleAcylation with various acyl halidesGenerally low to moderate antibacterial activity

Data derived from studies on related 2-aminothiazole derivatives. nih.gov

Exploration of Stereochemical Influences on the Bioactivity of this compound Analogues

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. While specific research on the stereochemical influences of this compound itself is not extensively detailed in the available literature, the principles of stereoisomerism are fundamental to the design of all bioactive molecules.

If a chiral center is introduced into an analogue of this compound, for example, by adding a substituent to the methylene (B1212753) bridge connecting the thiazole and benzyl rings, it would result in a pair of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit perfectly into the receptor's binding site, leading to a potent biological response, while the other (the distomer) may bind weakly or not at all, or even bind to a different target, potentially causing side effects.

Furthermore, geometric isomerism can arise in derivatives containing double bonds. For instance, in related studies on 5-benzylidene-thiazolidinone derivatives, the Z and E geometric isomers were synthesized and characterized. It was found that these isomers can have distinct conformations, which dictates how they interact with biological targets and subsequently affects their antimicrobial potency.

Therefore, in the rational design of novel analogues of this compound, the creation or modification of stereocenters must be carefully considered. The synthesis of stereochemically pure compounds and the separate evaluation of each isomer are crucial steps to fully understand the SAR and to develop a drug candidate with optimal efficacy and safety.

Combinatorial Chemistry and Library Design for Thiazol-2-ylamine Derivatives

Combinatorial chemistry is a powerful tool for accelerating drug discovery by enabling the rapid synthesis of a large number of diverse, yet structurally related, compounds. This approach is well-suited for exploring the SAR of the 2-aminothiazole scaffold. nih.gov The goal is to create a "library" of compounds by systematically varying different parts of the molecular structure.

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide, is highly amenable to combinatorial approaches. researchgate.net For a library based on the this compound scaffold, the synthetic strategy would involve varying the substituents at key positions.

A typical library design might involve:

Varying the Benzyl Ring Substituents (R1): A collection of different phenacyl bromides with diverse substituents (e.g., fluoro, chloro, methyl, methoxy) at various positions on the phenyl ring could be used to generate analogues of the 5-benzyl moiety.

Varying the 2-Amino Group Substituents (R2): A range of substituted thioureas can be reacted with a common α-haloketone precursor. This allows for the introduction of various alkyl, aryl, or acyl groups onto the 2-amino position, exploring how these changes affect target binding and pharmacokinetic properties. nih.govbenthamdirect.com

The following table illustrates a hypothetical combinatorial library design for exploring the SAR of 5-benzyl-thiazol-2-ylamine derivatives.

Library ComponentBuilding BlockPoints of DiversityExample Variations
α-HaloketoneSubstituted Phenacyl BromideR1 (on Benzyl Ring)3,4-dichloro; 4-chloro; 4-fluoro; 3,4-dimethoxy
Thioamide/ThioureaN-substituted ThioureaR2 (on Amino Group)-H; -Methyl; -Phenyl; -Acetyl

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hit" compounds with promising biological activity. This approach significantly enhances the efficiency of the lead discovery process compared to traditional single-compound synthesis and testing. acs.orgacs.org Fully automated synthesizers have been successfully used for the parallel solution-phase synthesis of 2-aminothiazole libraries, yielding compounds in good purity and yield without the need for extensive purification. nih.govbenthamdirect.com

Mechanism of Action Elucidation for 5 3,4 Dichloro Benzyl Thiazol 2 Ylamine

Identification and Validation of Molecular Targets

The 2-aminothiazole (B372263) scaffold is a prevalent motif in medicinal chemistry, with derivatives targeting a wide array of biological macromolecules. mdpi.comnih.gov Extensive research has identified several key molecular targets for this class of compounds, suggesting potential targets for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine.

Enzymes: A primary class of targets for 2-aminothiazole derivatives are enzymes. These include:

Protein Kinases: Notably, protein kinase CK2 has been identified as a significant target. nih.govnih.govnih.gov Certain 2-aminothiazole derivatives act as allosteric inhibitors of CK2, binding to a site distinct from the ATP-binding pocket. nih.govnih.govnih.gov

α-Glucosidase: This enzyme is a target for thiazole-benzamide derivatives, which have shown potent inhibitory activity. bohrium.com

Tyrosinase: Aralkylated 2-aminothiazole-ethyltriazole hybrids have been identified as potent inhibitors of tyrosinase. brieflands.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have demonstrated strong inhibitory activity against this enzyme. mdpi.com

Other Targets:

Microbial Proteins: The 2-aminothiazole moiety is a core component of various antimicrobial agents, suggesting that it may target essential proteins in bacteria and fungi. mdpi.comekb.eg

Cancer-Related Proteins: The Hec1/Nek2 protein complex, crucial for cell proliferation, has been identified as a target for some 2-aminothiazole derivatives in the context of anticancer activity. nih.gov

Molecular docking studies are frequently employed to predict and validate the binding of these compounds to their respective targets. asianpubs.org For instance, docking simulations have been used to understand the binding of 2-aminothiazole derivatives to oxidoreductase proteins and the active site of α-glucosidase. bohrium.comasianpubs.org

Ligand-Target Binding Interactions and Dynamics

The interaction between 2-aminothiazole derivatives and their molecular targets is governed by a variety of non-covalent forces. Molecular docking and X-ray crystallography studies have provided detailed insights into these binding modes.

Key Interactions:

Hydrogen Bonding: The amine group and the nitrogen atom of the thiazole (B1198619) ring are common sites for hydrogen bond formation with amino acid residues in the target protein's binding pocket. uq.edu.au

Hydrophobic Interactions: The benzyl (B1604629) group, and in the case of this compound, the dichlorophenyl moiety, can engage in significant hydrophobic interactions with nonpolar residues of the target. The enhancement of hydrophobic interactions has been shown to increase binding affinity in some 2-aminothiazole derivatives. nih.gov

π-π Stacking: The aromatic rings of the thiazole and the benzyl substituent can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atoms on the dichlorobenzyl group may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Molecular dynamics simulations and spectroscopic techniques such as fluorescence spectroscopy and circular dichroism have been utilized to study the dynamics of these interactions. For example, fluorescence spectroscopy has indicated a static quenching mechanism between a thiazole-benzamide derivative and α-glucosidase, suggesting the formation of a stable complex. bohrium.com Circular dichroism has revealed conformational changes in α-glucosidase upon binding of the inhibitor. bohrium.com

Elucidation of Allosteric vs. Orthosteric Binding Mechanisms

A significant finding in the study of 2-aminothiazole derivatives is their ability to act as allosteric modulators. nih.govnih.govnih.gov This is in contrast to orthosteric inhibitors that bind to the active site of an enzyme or the primary binding site of a receptor. quora.com

Allosteric Inhibition: Several studies on 2-aminothiazole derivatives as inhibitors of protein kinase CK2 have demonstrated a non-ATP-competitive mode of action. nih.govnih.gov This indicates that these compounds bind to an allosteric pocket, a site distinct from the highly conserved ATP-binding site. nih.govnih.gov Binding to this allosteric site induces a conformational change in the enzyme, leading to its inhibition. nih.gov The advantages of allosteric modulators include the potential for greater selectivity and a more nuanced regulation of protein function. nih.govplos.org

Orthosteric Inhibition: In other cases, 2-aminothiazole derivatives can function as orthosteric inhibitors. For example, thiazole-benzamide derivatives that inhibit α-glucosidase have been shown to bind within the enzyme's active site, indicating a competitive mode of inhibition. bohrium.com

The determination of the binding mechanism is often achieved through enzyme kinetics studies, which can distinguish between competitive (orthosteric) and non-competitive or uncompetitive (often allosteric) inhibition. quora.com

Analysis of Cellular Pathway Perturbations and Signaling Cascades

By modulating the activity of their molecular targets, 2-aminothiazole derivatives can perturb various cellular pathways and signaling cascades.

Protein Kinase-Mediated Signaling: As inhibitors of protein kinases like CK2, these compounds can impact the numerous signaling pathways regulated by these enzymes. CK2 is involved in cell growth, proliferation, and survival, and its inhibition can lead to the downregulation of these processes, which is relevant for anticancer applications. nih.gov

Metabolic Pathways: Inhibition of enzymes like α-glucosidase directly affects carbohydrate metabolism. bohrium.com This is the basis for their potential use in managing conditions like diabetes mellitus by controlling postprandial hyperglycemia. bohrium.com

Inflammatory Pathways: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory activity, suggesting their ability to modulate inflammatory signaling pathways. mdpi.com

Cell Cycle Regulation: By targeting proteins like the Hec1/Nek2 complex, 2-aminothiazole derivatives can interfere with mitotic progression and cell cycle control, a key mechanism in their anticancer effects. nih.gov

The specific cellular consequences of exposure to this compound would depend on its specific molecular targets and their roles in cellular function.

Enzymatic Kinetic Analysis and Mode of Inhibition Determination

Enzymatic kinetic studies are crucial for characterizing the inhibitory activity of 2-aminothiazole derivatives and determining their mode of inhibition.

Competitive Inhibition: This mode of inhibition is observed when the inhibitor binds to the active site of the enzyme, competing with the substrate. A kinetic study of a potent thiazole-benzamide derivative against α-glucosidase revealed a competitive mode of inhibition. bohrium.com

Non-competitive Inhibition: In this case, the inhibitor binds to an allosteric site, and its binding does not prevent substrate binding, but it does prevent the enzyme from converting the substrate to product. Some benzylidene-hydrazinyl-thiazole inhibitors of α-glucosidase exhibit noncompetitive enzyme inhibition. nih.gov Similarly, certain aralkylated 2-aminothiazole-ethyltriazole hybrids inhibit tyrosinase in a non-competitive manner. brieflands.com

Mixed-Type Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. Kinetic analyses of some thiazole- and benzothiazole-based organoselenium compounds as tyrosinase inhibitors have revealed a mixed-type inhibition mechanism. acs.org

The mode of inhibition is typically determined by analyzing reaction rates at varying substrate and inhibitor concentrations and fitting the data to models such as the Michaelis-Menten equation and its linear transformations (e.g., Lineweaver-Burk plots). brieflands.com

Below is a table summarizing the kinetic data for some representative 2-aminothiazole derivatives.

Compound ClassEnzyme TargetMode of InhibitionIC₅₀ / Kᵢ
Thiazole-benzamide derivativesα-GlucosidaseCompetitiveIC₅₀ = 12.18 ± 0.08 µM (for compound 6c)
Benzylidene-hydrazinyl-thiazole derivativesα-GlucosidaseNon-competitiveVaries by compound
Aralkylated 2-aminothiazole-ethyltriazole hybridsTyrosinaseNon-competitiveKᵢ = 0.0057 µM (for compound 7g)
Thiazole- and benzothiazole-based organoselenium compoundsTyrosinaseMixed-typeIC₅₀ = 0.47 µM (for compound 3)
Aryl 2-aminothiazolesProtein Kinase CK2Non-ATP-competitive (Allosteric)IC₅₀ = 3.4 µM (for compound 7)

Computational and Cheminformatics Investigations of 5 3,4 Dichloro Benzyl Thiazol 2 Ylamine

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for elucidating the molecular basis of ligand-protein interactions and for estimating the strength of this interaction, often expressed as a binding affinity or docking score. asianpubs.orgekb.eg For derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking has been successfully employed to investigate their potential as inhibitors for a variety of protein targets, including those involved in cancer and microbial infections. nih.govnih.govmdpi.comnih.gov

The process involves placing the 3D structure of 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine into the binding site of a target protein and calculating the most stable binding poses. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified. The dichlorophenyl group and the aminothiazole core are significant for forming these interactions. acs.org The binding affinity, typically calculated in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more favorable interaction. mdpi.comresearchgate.net

Studies on similar thiazole-containing compounds have identified them as potent inhibitors of targets like tubulin, various kinases, and cyclooxygenase (COX) enzymes. scielo.org.mxacs.orgnih.gov Docking simulations of these related molecules have revealed critical amino acid residues within the binding pockets that are essential for their inhibitory activity. researchgate.netnih.govnih.gov For instance, the binding energies for a series of 2-aminothiazol-4(5H)-one derivatives targeting the 11β-HSD1 enzyme were found to be in the range of -6.8 to -8.8 kcal/mol, indicating favorable interactions. mdpi.com

Target ProteinLigand ClassExample Binding Affinity (kcal/mol)Key Interactions Observed
TubulinThiazole-naphthalene derivatives-8.5 to -9.5Hydrogen bonds, hydrophobic interactions with colchicine (B1669291) binding site
11β-HSD12-Aminothiazol-4(5H)-one derivatives-6.8 to -8.8Hydrophobic contacts with aliphatic side chains
COX-2Pyrimidinone-linked thiazoles-9.3 to -10.3Hydrogen bonding
Protein Kinase CK21,3-Thiazole-5-carboxylic acid derivativesNot specified (IC50 = 0.4 µM)Hydrogen bonds with key kinase domain residues
AromataseThiazole (B1198619) derivatives-7.91Hydrogen bonding, Arene-H interactions

This table presents illustrative data from studies on various thiazole derivatives to demonstrate the application and typical results of molecular docking simulations. Data is sourced from references nih.govmdpi.commdpi.comresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis.

2D-QSAR models use molecular descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., LogP), electronic properties, and topological indices. These descriptors are correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). researchgate.net

For series of thiazole derivatives, 2D-QSAR studies have successfully built predictive models for antimicrobial and anticancer activities. researchgate.nettandfonline.com A typical 2D-QSAR study involves selecting relevant descriptors and generating a regression equation. The statistical quality of the model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the data, while a high Q² value (typically > 0.5) indicates good predictive ability. ijpsdronline.com One study on aryl thiazole derivatives developed a 2D-QSAR model with an R² of 0.9521 and a Q² of 0.8619, indicating a highly predictive and statistically significant model. researchgate.net

Model TypeStatistical ParameterValueInterpretation
MLRR² (Coefficient of determination)0.8080% of the variance in activity is explained by the model.
MLRQ² (Cross-validated R²)0.63The model has good internal predictive power.
PLS0.7878% of the variance in activity is explained by the model.
PLSR²test (External validation)0.78The model accurately predicts the activity of an external test set.
ANN0.98The non-linear model provides an excellent fit for the data.

This table shows example statistical validation parameters from 2D-QSAR studies on thiazole derivatives, demonstrating the robustness of such models. Data is sourced from references .

3D-QSAR methods extend the analysis to three-dimensional space, considering the steric and electrostatic fields surrounding the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. mdpi.comnih.gov These methods require the alignment of a set of molecules and generate contour maps that visualize regions where modifications to the structure would likely increase or decrease biological activity. scielo.org.mx

CoMFA calculates steric and electrostatic fields at various grid points around the aligned molecules.

CoMSIA calculates similarity indices based on additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis. mdpi.com

Studies on various 2-aminothiazole and thiazolidinone derivatives have utilized CoMFA and CoMSIA to build robust models for their inhibitory activities. scielo.org.mxmdpi.com These models yield statistical values (R² and Q²) that confirm their predictive power. The resulting contour maps are particularly useful; for example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored for activity, while a blue contour in an electrostatic map suggests that electropositive groups are preferred. scielo.org.mx This information provides direct guidance for designing more potent analogs.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, either from a set of active ligands (ligand-based) or from a ligand-protein complex structure (structure-based), it can be used as a 3D query to search large chemical databases. ijper.org This process, known as virtual screening, allows for the rapid identification of new and structurally diverse compounds that are likely to be active against the target of interest. nih.govacs.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. Studies have successfully used pharmacophore-based virtual screening to identify novel inhibitors containing thiazole or related heterocyclic scaffolds. nih.govacs.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand and protein over time, providing deeper insights into the stability of the complex. nih.govnih.gov

For a compound like this compound, an MD simulation would begin with the best-docked pose in the protein's active site. The simulation would then calculate the trajectory of all atoms over a period of nanoseconds. Key analyses performed on the trajectory include:

Root Mean Square Deviation (RMSD): Measures the stability of the ligand in the binding pocket. A stable RMSD value over time indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, highlighting the most persistent and important interactions.

MD simulations on thiazole derivatives have been used to confirm the stability of docking results and validate the key interactions predicted. nih.govtandfonline.comnih.gov This provides a higher level of confidence in the proposed binding mechanism.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Likeness

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.goveijppr.com

Key parameters assessed for drug likeness include:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug. The rules are: molecular weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): A predictor of drug absorption and transport.

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Computational studies on thiazole derivatives frequently include ADME profiling to assess their potential as drug candidates. tandfonline.comnih.govresearchgate.net These predictions help ensure that newly designed compounds not only have high potency but also have a favorable safety and pharmacokinetic profile. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic properties and reactivity of this compound. While DFT is a powerful and widely used computational method for exploring molecular structure, electronic distribution, and reactivity parameters in medicinal and materials chemistry, dedicated research on this particular compound does not appear to be publicly available.

In general, DFT studies on related heterocyclic compounds, such as thiazole and benzothiazole derivatives, are prevalent. These studies typically calculate a range of molecular properties to provide insights into the molecule's behavior. Key electronic properties often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, quantum chemical calculations are used to determine various reactivity descriptors. These can include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors are instrumental in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks, understanding reaction mechanisms, and designing new molecules with desired properties.

Although no specific data tables with these parameters exist for this compound, it is a standard practice in computational chemistry to perform such calculations to characterize novel or understudied compounds. Such a study would provide valuable information on its stability, potential reaction pathways, and electronic characteristics, which are crucial for applications in drug design and materials science. Without dedicated research, any discussion of its specific electronic properties and reactivity remains speculative.

Structure Activity Relationship Sar Analysis of 5 3,4 Dichloro Benzyl Thiazol 2 Ylamine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring and Their Impact on Bioactivity

The 2-aminothiazole (B372263) scaffold is a cornerstone in the development of biologically active compounds, with substitutions on the thiazole ring playing a pivotal role in modulating bioactivity. nih.govmdpi.comnih.gov The thiazole ring itself is an important pharmacophore found in numerous natural and synthetic agents, valued for its ability to participate in various biological interactions. scholarsresearchlibrary.com Its five-membered heterocyclic structure can help molecules pass through biological membranes. researchgate.net

SAR studies on various 2-aminothiazole series have demonstrated that the central thiazole moiety is often crucial for activity and can be intolerant to significant modification. nih.gov However, strategic placement of substituents at the C4 and C5 positions can fine-tune the biological profile.

For instance, in a series of antitubercular 2-aminothiazoles, the presence of a 2-pyridyl moiety at the C-4 position was found to be essential for activity. nih.gov In other contexts, such as anticancer agents, the introduction of a methyl group at either the C4- or C5-position of the thiazole core led to a decrease in potency. nih.gov Conversely, linking the C4 position via a methylene (B1212753) bridge to various thioether-containing azoles resulted in compounds with significant antimicrobial potential. nih.gov

The electronic properties of substituents on the thiazole ring also affect bioactivity. The introduction of electron-withdrawing groups, such as a nitro group, has been shown to result in very good activity against certain bacterial strains. nih.gov

Table 1: Impact of Thiazole Ring Substitutions on Bioactivity
PositionSubstituent TypeObserved Impact on BioactivityExample ContextReference
C42-PyridylIntolerant to modification; essential for activityAntitubercular nih.gov
C4/C5MethylDecreased potencyAnticancer nih.gov
C4Methylene bridge to thioether-azolesSignificant antimicrobial activityAntimicrobial nih.gov
GeneralElectron-withdrawing groups (e.g., Nitro)Enhanced antibacterial/antifungal activityAntimicrobial nih.gov

Effects of Modifications within the Benzyl (B1604629) Moiety on Potency and Selectivity

Modifications to the benzyl group attached at the C5 position of the thiazole ring are a key strategy for optimizing the potency and selectivity of these derivatives. The benzyl moiety often engages in hydrophobic interactions within the binding pocket of a biological target.

SAR studies have shown that the nature and position of substituents on the phenyl ring of the benzyl group can have a profound effect on activity. For example, in the development of antituberculosis agents, a fluoro substitution on the benzyl group was found to be responsible for the activity. nih.gov Specifically, substitution at the para position with both electron-withdrawing and electron-donating groups yielded similar activities, suggesting that the position of the substituent can be more critical than its electronic nature in some cases. nih.gov

In another study focusing on anticancer activity, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on a benzamide (B126) attached to a 5-benzylthiazole scaffold led to a significant enhancement in antileukemic potency. researchgate.net This highlights that modifications to moieties attached to the benzyl group can also drastically alter the biological profile. The introduction of a 4-fluorobenzyl group in this series resulted in a compound with potent inhibitory activity against leukemia and melanoma cells. researchgate.net

The goal of such modifications is often to improve the fit within the target's binding site, enhance favorable interactions, or alter physicochemical properties like solubility and metabolic stability, which indirectly affect potency and selectivity. nih.gov

Table 2: Influence of Benzyl Moiety Modifications
ModificationExample SubstituentEffect on BioactivityTherapeutic AreaReference
Fluoro substitution4-FluoroResponsible for antituberculosis activityAntitubercular nih.gov
Bioisosteric replacement on attached moiety1H-tetrazole for 1H-1,2,3-triazoleSignificantly enhanced anticancer activityAnticancer researchgate.net
Introduction of polar bicyclesChromene, 2-BenzofuranLess active, underlining preference for hydrophobicityKinase Inhibition nih.gov
Replacement of phenyl with thiopheneThiopheneTwofold increase in potencyKinase Inhibition nih.gov

Specific Role of Dichloro-Substitution Pattern on the Benzyl Group (e.g., 3,4- vs. 2,6-dichloro)

The specific substitution pattern of the chlorine atoms on the benzyl ring is a critical determinant of biological activity. The 3,4-dichloro pattern, as seen in the parent compound, establishes a particular electronic and steric profile that influences how the molecule interacts with its target.

Different substitution patterns, such as 2,6-dichloro, would drastically alter the molecule's properties. A 2,6-dichloro substitution would place the bulky chlorine atoms ortho to the methylene bridge, which could impose significant conformational restrictions on the molecule. This steric hindrance might prevent the benzyl ring from adopting the optimal orientation required for binding to a receptor, potentially leading to a decrease or complete loss of activity.

Conversely, the 3,4-dichloro pattern places the substituents further from the point of rotation, allowing for more conformational freedom. This pattern also creates a specific dipole moment and electrostatic potential on the ring, which can be crucial for forming favorable interactions, such as dipole-dipole or halogen bonding, within the active site of a protein.

In a related context, SAR studies on thiazolyl-thiourea derivatives found that compounds with a 3,4-dichlorophenyl group showed the most promising efficacy against staphylococcal species. mdpi.com This underscores the favorability of the 3,4-dichloro substitution pattern for achieving potent biological activity in certain classes of compounds. Double halogen substitution in other series has sometimes been associated with a decrease in activity, indicating that the specific placement and context are paramount. nih.gov

Contribution of the 2-Amine Group to Biological Activity

The 2-amine group on the thiazole ring is a fundamental feature that significantly contributes to the biological activity of this class of compounds. nih.govresearchgate.net It can act as a hydrogen bond donor and/or acceptor, forming crucial interactions that anchor the ligand within the binding site of its biological target.

The reactivity and basicity of this amino group are important. It has been shown that 2-aminothiazole derivatives generally exist in the amino aromatic form and are protonated at the ring's aza-nitrogen. researchgate.net This property influences the molecule's charge state at physiological pH and its ability to engage in ionic interactions.

Derivatization of the 2-amine group is a common and effective strategy for modulating activity. nih.gov SAR studies frequently show that this position exhibits high flexibility for modification. nih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole successfully improved the antitubercular activity of an initial hit compound by more than 128-fold. nih.gov Similarly, acylation of the 2-amino group can yield highly active compounds. nih.gov

However, in some cases, substitution on the 2-amino group can be detrimental. The introduction of a chlorine atom or a dialkyl group on the 2-amino group of the thiazole ring led to a significant decrease in anticancer activity. nih.gov This demonstrates that the contribution of the 2-amine group is highly context-dependent, and while it often serves as a key interaction point and a handle for optimization, inappropriate modification can disrupt essential binding interactions.

Conformational Analysis and Identification of Bioactive Conformations

The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target to elicit a biological response. Identifying this conformation is a primary goal of SAR studies and is often aided by computational methods like molecular docking simulations. nih.gov

For example, docking simulations of thiazolyl resorcinol (B1680541) inhibitors into a homology model of human tyrosinase were used to understand the molecular interactions underlying inhibition. nih.gov These studies can reveal that specific torsional angles are preferred for active compounds, while inactive analogues may be unable to adopt this conformation due to steric clashes or unfavorable electronic interactions. The 2,6-dichloro substitution pattern, for instance, would likely restrict the rotation around the benzyl-methylene bond, preventing the molecule from achieving a planar or near-planar conformation that might be required for activity.

Understanding the bioactive conformation allows for the rational design of new derivatives. By synthesizing rigid analogues that are "locked" into the presumed bioactive conformation, it is possible to test the hypothesis and potentially develop more potent and selective compounds.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the process of optimizing lead compounds like 5-(3,4-dichlorobenzyl)-thiazol-2-ylamine, medicinal chemists rely on metrics beyond simple potency (e.g., IC₅₀) to guide their efforts. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two such critical parameters. sciforschenonline.org

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms. researchgate.net It provides a measure of how efficiently a molecule binds to its target on a per-atom basis. A high LE value is desirable, especially in early-stage drug discovery, as it suggests a good starting point for optimization. During lead optimization, a value for LE should ideally be maintained above 0.3. sciforschenonline.orgresearchgate.net

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). nih.gov It is calculated as pIC₅₀ (or pKi) minus logP. This metric is crucial because increasing potency by simply increasing lipophilicity often leads to undesirable properties, such as poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org A higher LLE indicates that an increase in potency is being achieved without a disproportionate increase in lipophilicity. sciforschenonline.org An LLE greater than 5, combined with a logP between 2 and 3, is often considered optimal for a promising drug candidate. nih.gov

Analyzing these metrics for a series of 5-(3,4-dichlorobenzyl)-thiazol-2-ylamine derivatives would provide valuable insights. For example, if a modification to the benzyl ring increases potency but results in a lower LLE, it suggests the potency gain came at the cost of increased lipophilicity, which may be undesirable. Conversely, a modification that boosts potency while maintaining or increasing LLE would be considered a more efficient optimization step, leading to higher quality drug candidates. researchgate.net

Table 3: Key Efficiency Metrics in Drug Discovery
MetricFormulaDefinitionDesirable ValueReference
Ligand Efficiency (LE)-ΔG / Nnon-hydrogen atomsMeasures the binding energy per atom of a ligand.> 0.3 sciforschenonline.org
Lipophilic Efficiency (LLE or LipE)pIC₅₀ - logP (or logD)Relates potency to lipophilicity, assessing the efficiency of lipophilicity for binding.> 5 nih.gov

Future Research Directions and Therapeutic Potential

Development of Next-Generation Therapeutic Leads Based on the 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine Scaffold

The structural framework of this compound is ripe for medicinal chemistry campaigns aimed at generating next-generation therapeutic leads. The versatility of the thiazole (B1198619) scaffold allows for systematic modifications to optimize efficacy, selectivity, and pharmacokinetic properties. fabad.org.trresearchgate.net Key strategies involve the chemical modification of three primary regions of the molecule: the dichlorobenzyl group, the thiazole core, and the 2-amino group.

Modification of the Benzyl (B1604629) Moiety: The 3,4-dichloro substitution on the phenyl ring is known to enhance lipophilicity, which can contribute to increased cell membrane permeability and biological activity. Future efforts could explore alternative substitution patterns on this ring to fine-tune activity. For instance, replacing or repositioning the chlorine atoms or introducing other electron-withdrawing or electron-donating groups could modulate the compound's interaction with specific biological targets.

Substitution on the Thiazole Ring: While the parent compound is substituted at positions 2 and 5, further functionalization at the 4-position of the thiazole ring could be explored. Introducing small alkyl or aryl groups at this position could probe the spatial requirements of the target's binding pocket, potentially leading to enhanced affinity and selectivity.

These synthetic efforts can generate diverse libraries of compounds for screening against various diseases, as illustrated in the table below.

Scaffold Modification Area Potential Derivative Class Potential Therapeutic Target/Application
2-Amino GroupN-acyl benzamidesKinase inhibitors (Anticancer)
2-Amino GroupN-aryl ureasTubulin polymerization inhibitors (Anticancer)
Benzyl RingBioisosteric replacement (e.g., pyridine)Antimicrobial agents
Thiazole Ring (Position 4)Introduction of a methyl groupModulators of inflammatory pathways

Strategies for Enhancing Target Selectivity and Potency of Derivatives

A critical aspect of drug development is optimizing a lead compound to maximize its effect on the desired biological target while minimizing off-target interactions. For derivatives of this compound, several strategies can be employed to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is fundamental. By synthesizing and testing a series of structurally related analogs, researchers can identify the chemical features essential for biological activity. fabad.org.trresearchgate.net For example, comparing derivatives with different halogen substitutions on the benzyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,4-difluoro) can elucidate the optimal electronic and steric properties for target binding. The importance of the NH linker at the second position can also be explored as a bioisosteric approach to improve metabolic stability. nih.gov

Computational and Structure-Based Design: Modern computational tools can accelerate the optimization process. Molecular docking studies can predict how different derivatives bind to the active site of a target protein, such as a specific kinase or enzyme. This allows for the rational design of new compounds with improved binding affinity. For instance, if a derivative is found to inhibit tubulin polymerization, docking models can guide modifications to enhance interactions within the colchicine (B1669291) binding site. frontiersin.org

Target-Focused Library Synthesis: Once a primary biological target is confirmed, focused libraries of derivatives can be synthesized to specifically probe the target's binding site. This approach is more efficient than synthesizing large, random libraries and increases the probability of discovering highly potent and selective inhibitors.

The impact of these strategies can be quantified by measuring key parameters, as shown in the hypothetical data below for a series of kinase inhibitors.

Compound Modification Target Kinase IC50 (nM) Off-Target Kinase IC50 (nM) Selectivity Index
Lead Compound3,4-dichloro-benzyl15012008
Derivative A4-methoxy-benzyl50015003
Derivative B3,4-dichloro-benzyl, N-acetyl50250050
Derivative C3,4-difluoro-benzyl, N-acetyl353500100

Exploration of Multi-Targeting Approaches and Combination Therapies

Complex diseases like cancer often involve multiple pathological pathways, making them difficult to treat with single-target agents. Thiazole-based compounds are well-suited for the development of multi-targeted inhibitors that can modulate several key proteins simultaneously. researchgate.netfrontiersin.orgnih.gov

Dual-Inhibitor Design: Derivatives of the this compound scaffold could be rationally designed to inhibit two distinct but related targets. For example, in cancer therapy, a single molecule could be engineered to inhibit both a key signaling kinase (like EGFR) and a factor involved in angiogenesis (like VEGFR-2). frontiersin.orgnih.govresearchgate.net This approach can lead to enhanced therapeutic efficacy and may circumvent mechanisms of drug resistance. Similarly, dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) have been developed from thiazole scaffolds for anti-inflammatory therapy. researchgate.net

Emerging Applications of Thiazol-2-ylamines in Chemical Biology and Materials Science

Beyond their direct therapeutic applications, thiazole-containing compounds have growing potential in other scientific fields.

Chemical Biology: The unique photophysical properties of some thiazole derivatives make them suitable for use as fluorescent probes. kuey.net Analogs of this compound could be developed as tools to visualize specific cellular components or monitor biological processes in real-time. By attaching them to known bioactive molecules, they can be used to track drug distribution and target engagement within cells.

Materials Science: The thiazole ring is an electron-rich heterocycle, a feature that can be exploited in materials science. Thiazole-based compounds have been used in the creation of conductive polymers, fluorescent dyes, and optical brighteners. kuey.net The planar and rigid structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, makes them promising building blocks for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and photovoltaics. kuey.netrsc.org Research into the polymerization of this compound derivatives could lead to new materials with unique electronic and optical properties.

Challenges and Opportunities in the Translational Research of Thiazole-Based Compounds

Translating a promising thiazole-based compound from the laboratory to clinical use involves navigating several challenges and leveraging key opportunities.

Challenges:

Toxicity and Safety Profile: A primary hurdle is ensuring an acceptable safety profile. Some thiazole-containing drugs have been withdrawn from the market due to toxicity, highlighting the need for thorough preclinical toxicology studies. nih.gov

Pharmacokinetics: Issues such as poor aqueous solubility, rapid metabolism, or poor bioavailability can hinder the development of thiazole derivatives. researchgate.net Medicinal chemistry efforts must focus on optimizing these properties.

Synthetic Scalability: The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for producing large quantities of a drug candidate required for clinical trials and eventual commercialization.

Drug Resistance: For both anticancer and antimicrobial agents, the emergence of drug resistance is a significant challenge that must be considered during the development process. benthamdirect.com

Opportunities:

Scaffold Versatility: The thiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. fabad.org.trresearchgate.net This versatility provides a vast chemical space for discovering novel drugs for numerous diseases.

Targeted Therapies: Advances in molecular biology have identified numerous specific targets implicated in disease. The adaptability of the thiazole scaffold makes it ideal for designing highly selective inhibitors against these targets, paving the way for personalized medicine. benthamdirect.comnih.gov

Modern Drug Discovery Tools: The integration of high-throughput screening, computational chemistry, and fragment-based drug design can significantly accelerate the discovery and optimization of new thiazole-based therapeutics. frontiersin.orgmdpi.com This allows for a more rational and efficient exploration of the vast chemical possibilities offered by the scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) forms the thiadiazole core. Subsequent reactions with aromatic aldehydes in ethanol, followed by cycloaddition with chloroacetyl chloride in the presence of triethylamine, yield functionalized derivatives . Sodium hydroxide, iodine, and potassium iodide are also used for cyclization of intermediates .

Q. What characterization techniques are recommended for verifying the structure of this compound?

  • Methodological Answer : Standard techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=S, N-H stretches).
  • ¹H NMR (400 MHz, DMSO-d₆) to analyze aromatic protons and substituent environments.
  • Mass spectrometry (70 eV) for molecular ion confirmation.
  • TLC (silica gel 60F-254, iodine visualization) for reaction monitoring .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Anticancer potential is evaluated using cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to optimize anticancer activity?

  • Methodological Answer :

Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the benzyl or thiazole moieties.

Biological Testing : Compare IC₅₀ values across derivatives to identify critical substituents. For example, halogenated analogs often show enhanced cytotoxicity due to increased lipophilicity .

Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., tubulin, kinases) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines, incubation times, and solvent controls.
  • Dose-Response Validation : Repeat assays with extended concentration ranges to confirm activity thresholds.
  • Meta-Analysis : Cross-reference with environmental factors (e.g., pH, metabolic stability) from ecotoxicological studies .

Q. How can reaction mechanisms for functionalizing the thiazole ring be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC under varying temperatures and catalysts.
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace cycloaddition pathways (e.g., in reactions with chloroacetyl chloride) .
  • DFT Calculations : Simulate transition states to identify rate-determining steps .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301 protocols to measure half-life in soil/water.
  • Ecotoxicity Testing : Evaluate effects on Daphnia magna (acute toxicity) and algal growth inhibition.
  • Bioaccumulation Potential : Calculate logP values and correlate with environmental persistence .

Q. How can theoretical frameworks guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify essential structural features (e.g., hydrogen-bond acceptors, hydrophobic regions) using software like Schrödinger.
  • QSAR Analysis : Develop regression models linking substituent properties (e.g., Hammett σ values) to bioactivity .

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